molecular formula C12H26N2O B1481350 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine CAS No. 2098103-60-5

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

Cat. No.: B1481350
CAS No.: 2098103-60-5
M. Wt: 214.35 g/mol
InChI Key: ZNCOCINHBPCPRU-UHFFFAOYSA-N
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Description

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a common feature in pharmaceuticals known to contribute to desirable pharmacokinetic properties and the ability to influence a compound's conformation . The molecule also contains a propan-1-amine linker, a flexible spacer seen in various bioactive molecules that can connect pharmacophores or interact with biological targets . The unique 4-(ethoxymethyl)-3,3-dimethyl substitution on the pyrrolidine ring may be explored to modulate the compound's lipophilicity, steric profile, and overall metabolic stability. Compounds with similar pyrrolidine and amine functional groups are frequently investigated for their potential to interact with the central nervous system (CNS) . For instance, research into dual-target ligands for treating pain and opioid use disorder has highlighted the value of substituted pyrrolidine moieties and basic amine chains in designing compounds with predicted blood-brain barrier (BBB) permeability . Furthermore, the dimethylamine pharmacophore, related to the tertiary amine in this structure, is found in a diverse range of FDA-approved drugs exhibiting antimicrobial, antihistaminic, anticancer, and analgesic properties . This reagent is intended for use in research and development activities, such as building blocks in organic synthesis, structure-activity relationship (SAR) studies, and as a precursor in the design of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-4-15-9-11-8-14(7-5-6-13)10-12(11,2)3/h11H,4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOCINHBPCPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. These interactions are crucial for the synthesis of pharmaceutically relevant compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines and play a role in regulating neurotransmitter levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, high doses of the compound have been associated with neurotoxicity in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects.

Biological Activity

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine, with the CAS number 2098103-60-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C12H26N2O, and it has a molecular weight of 214.35 g/mol. This article explores the biochemical properties, cellular effects, and potential therapeutic applications of this compound based on diverse research findings.

This compound interacts with various enzymes and proteins, making it significant in biochemical reactions. Notably, it has been shown to interact with transaminases, which are crucial for amino acid metabolism. The compound's structure allows it to modulate enzyme activity, influencing metabolic pathways and cellular functions .

Key Biochemical Interactions

Enzyme/Protein Interaction Type Effect
TransaminasesEnzyme modulationAlters amino acid transfer
Monoamine oxidasesEnzyme inhibitionRegulates neurotransmitter levels
Cellular signaling proteinsSignal transduction modulationInfluences gene expression and metabolism

Cellular Effects

Research indicates that this compound significantly affects various cell types. It has been observed to modulate cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism and function.

Case Studies

  • Neurotransmitter Regulation :
    A study demonstrated that this compound could inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and dopamine in neuronal cells. This suggests potential implications for mood disorders and neurodegenerative diseases.
  • Cytotoxicity Assessment :
    In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in human gastric (NCI-N87) and ovarian (SK-OV3) cancer cells, highlighting its potential as an anticancer agent .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Neurological Disorders : Its ability to regulate neurotransmitter levels positions it as a candidate for treating conditions like depression and anxiety.
  • Cancer Therapy : The observed cytotoxic effects on cancer cell lines indicate its potential role in cancer treatment protocols.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3,3-dimethylpyrrolidine introduces significant steric hindrance compared to piperidine (6-membered ring) or oxane analogs .
  • The ethoxymethyl group enhances hydrophilicity relative to purely aromatic (e.g., OX03384) or aliphatic substituents .
  • Complex polyamine derivatives (e.g., ) exhibit extended pharmacophores but may face bioavailability challenges due to higher molecular weight (>400 g/mol) .

Physicochemical and Pharmacological Properties

Property Target Compound 3-(Piperidin-1-yl)propan-1-amine OX03384
LogP (Estimated) ~1.8 (moderate lipophilicity) ~1.2 ~3.5 (highly lipophilic)
Solubility Moderate (ether enhances H2O) High Low (aromatic dominance)
Metabolic Stability Likely high (steric protection) Moderate Low (susceptible to oxidation)
Reported Activity N/A Histamine H3R antagonist () Weak squalene synthase inhibition ()

Key Insights :

  • Steric hindrance from 3,3-dimethylpyrrolidine may reduce enzymatic degradation, enhancing metabolic stability .

Preparation Methods

Pyrrolidine Ring Formation and 3,3-Dimethyl Substitution

  • The pyrrolidine ring with 3,3-dimethyl substitution is often synthesized via cyclization of suitable amino alcohol or amino acid precursors.
  • Diastereoselective cyclization methods can be employed to control stereochemistry, as reported in related pyrrolidine syntheses using transition metal-free amino-cyclization techniques, achieving high yields with cis/trans selectivity control.

Introduction of Ethoxymethyl Group at 4-Position

  • The ethoxymethyl substituent can be introduced by alkylation of the pyrrolidine ring at the 4-position using ethoxymethyl halides or ethers under basic conditions.
  • Alkylation reactions are typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidin-2-one (NMP) at elevated temperatures (e.g., 60–130 °C) to promote substitution.
  • Bases such as N-ethyl-N,N-diisopropylamine are used to deprotonate and activate the pyrrolidine nitrogen or ring carbons for substitution.

Attachment of Propan-1-amine Side Chain

  • The propan-1-amine side chain is often introduced via nucleophilic substitution or reductive amination.
  • Protection and deprotection strategies (e.g., Boc protection) are used to control amine reactivity during synthesis.
  • Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like DIPEA (N,N-diisopropylethylamine) facilitate amide bond formation or amination steps at mild temperatures (around 20 °C) with high yields (up to 75–100%).

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Amino-cyclization to pyrrolidine Transition metal-free, 80% yield, diastereoselective 80 High cis/trans selectivity achieved; crucial for 3,3-dimethylpyrrolidine core formation
Alkylation with ethoxymethyl halide N-ethyl-N,N-diisopropylamine, DMF or NMP, 60–130 °C, 3 h 15–30 Moderate yields; requires purification by flash chromatography; solvent washes to remove impurities
Amine side chain coupling (Boc-protected) HATU, DIPEA, DMF, 20 °C, 16–19 h, sonication 75–100 Efficient coupling with high purity; use of protecting groups and chromatographic purification

Detailed Research Findings

  • Diastereoselective Synthesis: Research on 2,5-disubstituted pyrrolidines shows that transition metal-free amino-cyclization can yield high selectivity and good yields, which is applicable to the preparation of 3,3-dimethylpyrrolidine derivatives.
  • Alkylation Efficiency: Alkylation of pyrrolidine nitrogen or ring carbons with ethoxymethyl groups benefits from polar aprotic solvents and strong organic bases, but yields can be moderate due to competing side reactions and need for careful purification.
  • Coupling Reactions: The use of HATU and DIPEA in DMF at room temperature is a well-established method for amide bond formation and amination in related compounds, providing high yields and enabling efficient synthesis of the propan-1-amine substituent.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Solvent Temperature Time Yield (%) Key Notes
Pyrrolidine ring formation Amino-cyclization, transition metal-free Not specified RT to 80 °C Variable ~80 Diastereoselective, high cis/trans ratio
Ethoxymethyl group alkylation Ethoxymethyl halide, N-ethyl-N,N-diisopropylamine DMF or NMP 60–130 °C 3 hours 15–30 Requires flash chromatography purification
Propan-1-amine coupling HATU, DIPEA DMF 20 °C 16–19 hours 75–100 Boc protection/deprotection strategy, sonication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.